5alpha-Androstan-17beta-ol

Androgen receptor Ligand binding Steroid pharmacology

Specify 5α-Androstan-17β-ol (1225-43-0) for precise experimental control. This 5α-reduced, 3-oxo-deficient steroid is fundamentally distinct from androgenic DHT, ensuring no confounding AR activation in negative control assays (AR Kd inactive vs. ~0.3 nM for DHT). Its unique scaffold (XLogP3 5.9, MP 166–167°C) enables regioselective A-ring functionalization for heterocyclic derivative synthesis and unambiguous identity verification via distinct chromatographic retention. Avoid experimental mis-specification—substituting 3-oxo derivatives introduces confounding biological activity.

Molecular Formula C19H32O
Molecular Weight 276.5 g/mol
CAS No. 1225-43-0
Cat. No. B074448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Androstan-17beta-ol
CAS1225-43-0
Synonyms5 alpha-androstan-17 beta-ol
androstan-17-ol
Molecular FormulaC19H32O
Molecular Weight276.5 g/mol
Structural Identifiers
SMILESCC12CCCCC1CCC3C2CCC4(C3CCC4O)C
InChIInChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1
InChIKeyQUKZBUCPOSYYFO-KYQPOWKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5α-Androstan-17β-ol (CAS 1225-43-0): Baseline Procurement Overview and Class Identification


5α-Androstan-17β-ol (CAS 1225-43-0), also known as 17β-hydroxy-5α-androstane, is a C19 androstanoid steroid alcohol with molecular formula C19H32O and molecular weight 276.5 g/mol [1]. It belongs to the class of androgens and derivatives, characterized by a fully saturated steroid A-ring (5α-reduced configuration) and a single hydroxyl group at the 17β position . Unlike the structurally related 3-keto-5α-androstane derivatives such as dihydrotestosterone (DHT; 5α-androstan-17β-ol-3-one), this compound lacks the 3-oxo group, rendering it a distinct chemical entity with fundamentally different physicochemical properties and biological activity profile [2]. The compound exists as a white crystalline solid at room temperature with a melting point of 166–167°C [3] and specific optical rotation of +10° [4].

Why Generic Androgen Substitution Fails: Critical Differentiators for 5α-Androstan-17β-ol (CAS 1225-43-0)


Scientific users cannot simply substitute 5α-androstan-17β-ol with other 5α-androstane derivatives or in-class androgens because the absence of the 3-oxo group fundamentally alters three critical procurement-relevant parameters: androgen receptor (AR) binding kinetics, lipophilicity-driven assay behavior, and in vivo androgenic potency. Unlike DHT (5α-androstan-17β-ol-3-one) which exhibits AR Kd ~0.3 nM [1], 5α-androstan-17β-ol lacks the 3-keto hydrogen-bonding anchor required for high-affinity receptor engagement [2], resulting in substantially reduced androgenic activity in bioassays [3]. The XLogP3 of 5α-androstan-17β-ol (5.9) [4] differs materially from that of 3-oxo derivatives, affecting chromatographic retention, solubility, and cellular permeability in experimental systems. Furthermore, the melting point of 166–167°C [5] is distinct from DHT (179–184°C) , enabling unambiguous identity verification in QC workflows. For applications requiring a non-androgenic 5α-reduced steroid backbone—such as synthesis of heterocyclic derivatives , metabolic pathway studies, or negative control experiments—substitution with 3-oxo or 3-hydroxy androstane derivatives introduces confounding biological activity that compromises experimental interpretation and procurement validity.

Quantitative Differentiation Evidence: 5α-Androstan-17β-ol (CAS 1225-43-0) vs. Structural and Functional Analogs


Androgen Receptor Binding Affinity Comparison: 5α-Androstan-17β-ol vs. Dihydrotestosterone (DHT)

5α-Androstan-17β-ol lacks the 3-oxo group present in dihydrotestosterone (DHT; 5α-androstan-17β-ol-3-one), eliminating the hydrogen-bonding interaction critical for high-affinity androgen receptor (AR) binding. While DHT and testosterone exhibit nearly identical equilibrium binding affinity to AR (Kd ~0.3 nM) [1], 5α-androstan-17β-ol cannot effectively activate AR, as AR is not activated directly by binding androstanediol [2]. This structural difference renders 5α-androstan-17β-ol functionally distinct from DHT in AR-dependent assays and explains its utility as a negative control or inactive backbone for synthetic derivatization [3].

Androgen receptor Ligand binding Steroid pharmacology

Lipophilicity (LogP) Differentiation: 5α-Androstan-17β-ol vs. Dihydrotestosterone

5α-Androstan-17β-ol exhibits a computed XLogP3 value of 5.9 [1], which differs substantially from the 3-oxo analog DHT (5α-androstan-17β-ol-3-one). The absence of the polar 3-keto group increases the lipophilicity of 5α-androstan-17β-ol, as reflected by ACD/LogP estimates of 6.38 and ACD/LogD (pH 5.5) of 5.05 . This elevated lipophilicity directly impacts reversed-phase chromatographic retention behavior and partition-dependent experimental parameters [2]. For analytical chemists and formulation scientists, this LogP difference necessitates distinct solvent systems, mobile phases, and dissolution protocols compared to more polar androstane derivatives.

LogP Lipophilicity Chromatography Cellular permeability

Aqueous Solubility Profile: 5α-Androstan-17β-ol vs. Androgen Class Benchmark

5α-Androstan-17β-ol exhibits extremely limited aqueous solubility, estimated at 2.324 mg/L at 25°C [1], consistent with its high XLogP3 value of 5.9 [2]. This solubility value places the compound among the most hydrophobic androstane derivatives—more hydrophobic than typical hydroxylated androstanes with additional polar functional groups. The low water solubility necessitates specific dissolution strategies in experimental workflows, including the use of organic co-solvents such as DMSO, ethanol, or DMF . This property distinguishes 5α-Androstan-17β-ol from more polar androgen metabolites that may be directly soluble in aqueous buffers, thereby informing solvent selection and sample preparation protocols in analytical and biological assays.

Aqueous solubility Hydrophobicity Formulation Bioavailability

In Vivo Androgenic Potency: 5α-Androstan-17β-ol vs. Testosterone and 5α-Androstane-3α,17β-diol

In a classic in vivo androgen bioassay employing morphological transformation of the exorbital lacrimal gland of castrated rats as the endpoint, 5α-androstan-17β-ol was found to be 'much less active' than the reference standard testosterone [1]. In stark contrast, the 3α-hydroxy derivative, 5α-androstane-3α,17β-diol, demonstrated 3-fold greater potency than testosterone in the same assay system [2]. Androsterone (3α-hydroxy-5α-androstan-17-one) exhibited approximately one-half the activity of testosterone [3]. This direct comparative bioassay data establishes that the 3-deoxy-17β-ol scaffold (as in 5α-androstan-17β-ol) produces markedly reduced androgenic activity relative to both the 3-oxo and 3α-hydroxy 5α-androstane derivatives, underscoring the functional consequences of lacking the C3 oxygen functionality.

Androgen bioassay In vivo potency Exorbital lacrimal gland Castrated rat model

Synthetic Accessibility via Catalytic Hydrogenation: 5α-Androstan-17β-ol vs. Multi-step Derivative Synthesis

5α-Androstan-17β-ol is synthesized via a straightforward single-step catalytic hydrogenation of testosterone using palladium on carbon (Pd/C) under hydrogen gas [1]. This reduction selectively saturates the Δ4 double bond in the A-ring of testosterone while simultaneously reducing the 3-keto group, yielding the fully saturated 5α-androstan-17β-ol scaffold [2]. In contrast, synthesis of oxygenated derivatives such as DHT (retaining the 3-keto group) or poly-hydroxylated androstanediols requires additional selective oxidation/reduction steps, protection/deprotection strategies, or enzymatic transformations that increase synthetic complexity, cost, and purification burden. The single-step catalytic hydrogenation route provides a cost-effective and scalable entry point to the 5α-androstane scaffold, enabling subsequent regioselective functionalization at multiple positions (e.g., C2, C3, C17) for generating diverse heterocyclic and modified steroid derivatives .

Synthesis route Catalytic hydrogenation Building block Pd/C catalyst

Analytical Reference Standard Purity and Melting Point Differentiation: 5α-Androstan-17β-ol vs. DHT

5α-Androstan-17β-ol exhibits a distinct melting point of 166–167°C [1], which differs significantly from that of dihydrotestosterone (DHT; 5α-androstan-17β-ol-3-one), reported at 179–184°C . This ~13–17°C melting point differential provides a robust orthogonal identity verification method for QC laboratories distinguishing between these structurally similar 5α-androstane derivatives. Commercially, 5α-Androstan-17β-ol is available as a reference standard with purity specifications of 95% , whereas DHT analytical standards are commonly supplied at ≥99.0% purity by GC or TLC . The melting point differential, combined with distinct chromatographic retention behavior (driven by LogP differences), enables unambiguous identification and purity assessment using standard pharmacopeial methods without requiring advanced spectroscopic techniques.

Analytical standard Melting point Purity specification QC verification

Scientifically Validated Application Scenarios for 5α-Androstan-17β-ol (CAS 1225-43-0)


Negative Control or Inactive Scaffold in Androgen Receptor (AR) Transactivation Assays

5α-Androstan-17β-ol serves as an essential negative control in AR-dependent transcriptional assays, leveraging its inability to activate AR despite retaining the 5α-androstane backbone. AR is activated by DHT and testosterone (both with Kd ~0.3 nM) but not by androstanediols lacking the 3-oxo group [1]. 5α-Androstan-17β-ol, which entirely lacks C3 oxygenation, is similarly inactive, providing a structurally matched negative control that isolates AR-specific effects from non-specific steroid backbone interactions [2]. Researchers employing AR luciferase reporter cell lines or competitive binding assays should procure this compound to establish baseline AR activation thresholds and validate assay specificity.

Synthetic Building Block for Heterocyclic Steroid Derivatives in Drug Discovery

The 5α-androstan-17β-ol scaffold, lacking a reactive 3-oxo group, provides an unencumbered starting material for regioselective functionalization at C2, C3, and the A-ring region [1]. This has enabled the synthesis of diverse heterocyclic derivatives, including 2-thia-A-nor-5α-androstan-17β-ols (as steroid-receptor interaction probes) [2], 2-selena-A-nor analogs (for tissue distribution studies) , and 2,3-dithia derivatives with anabolic-androgenic activity . The compound's straightforward single-step synthesis from testosterone via catalytic hydrogenation ensures cost-effective availability for medicinal chemistry programs focused on steroidal androgen receptor modulators, enzyme inhibitors, and novel heterosteroid scaffolds .

Analytical Reference Standard for Steroid Profiling and QC Identity Verification

5α-Androstan-17β-ol functions as a distinct analytical reference standard in steroid hormone profiling workflows, with a verified melting point of 166–167°C [1] that unambiguously differentiates it from DHT (179–184°C) [2]. Its XLogP3 of 5.9 and characteristic reversed-phase chromatographic retention enable accurate identification in LC-MS and GC-MS steroid panels. Analytical laboratories performing androgen metabolite quantification in biological matrices or quality control of synthetic steroid intermediates should procure this compound as a certified reference material to ensure method specificity, system suitability verification, and accurate peak assignment in complex chromatographic separations.

Metabolic Pathway Tracer and Inactive Prodrug Scaffold in Androgen Metabolism Studies

In studies of androgen metabolism and the 'backdoor pathway' of DHT synthesis, 5α-androstan-17β-ol serves as a valuable metabolic tracer or intermediate analog. Research has established that 5α-androstane-3α,17β-diol is metabolized by 17β-hydroxysteroid dehydrogenase 6 (17β-HSD6) to produce DHT intratumorally during androgen deprivation therapy [1]. The 5α-androstan-17β-ol scaffold, lacking the 3α-hydroxyl group, provides a non-metabolizable or altered-metabolism analog for probing the substrate specificity of key enzymes including 3α-hydroxysteroid dehydrogenases (AKR1C2, AKR1C4) and 17β-HSD isoforms [2]. This application is particularly relevant for prostate cancer research programs investigating alternative androgen biosynthesis pathways and developing enzyme-targeted therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5alpha-Androstan-17beta-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.